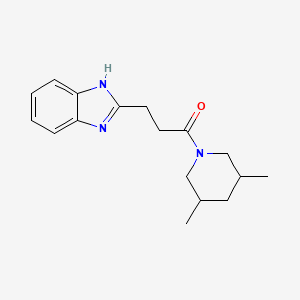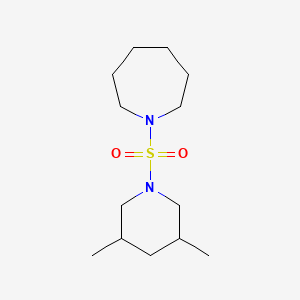
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane, also known as DSA, is a chemical compound that has gained attention in scientific research due to its unique properties. DSA belongs to the class of azepane compounds and is known for its ability to modulate ion channels in the brain.
作用機序
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane works by binding to the extracellular domain of the voltage-gated sodium channels and altering their gating properties. This binding leads to a decrease in the peak sodium current and an increase in the threshold for channel activation. These changes ultimately result in a decrease in neuronal excitability and a reduction in the release of neurotransmitters.
Biochemical and physiological effects:
In addition to its effects on ion channels, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is important for learning and memory. This compound has also been shown to have anti-inflammatory properties, which may be useful in treating neuroinflammatory disorders.
実験室実験の利点と制限
One advantage of using 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows for more precise modulation of neuronal activity compared to other compounds that may have broader effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane. One area of interest is its potential use in treating neurological disorders such as epilepsy and chronic pain. Another area of research is the development of more potent and selective this compound analogs for use in neuroscience research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound for use in neuroscience research due to its ability to modulate ion channels in the brain. Its specificity for voltage-gated sodium channels makes it a useful tool for studying various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective analogs.
合成法
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane involves a multistep process that begins with the reaction of 3,5-dimethylpiperidin-1-amine with chlorosulfonyl isocyanate. This reaction forms 1-(3,5-dimethylpiperidin-1-yl)sulfonylurea, which is then treated with sodium hydride and 1,4-dibromobutane to form this compound. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane has been studied extensively for its potential use as a tool in neuroscience research. It has been shown to modulate the activity of ion channels in the brain, particularly the voltage-gated sodium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can be useful in studying various neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease.
特性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-12-9-13(2)11-15(10-12)18(16,17)14-7-5-3-4-6-8-14/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRGQSLHDYHBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

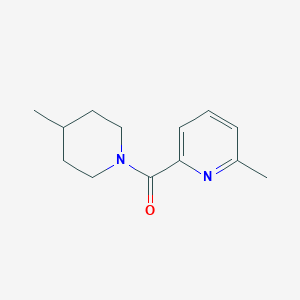
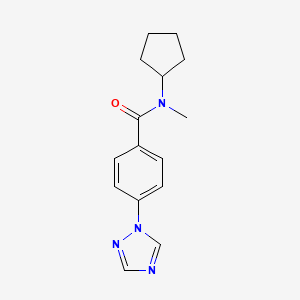
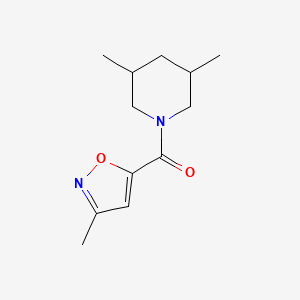
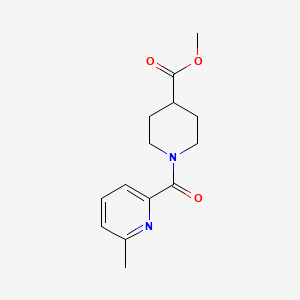


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
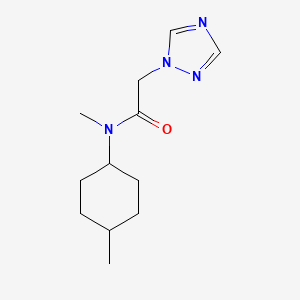
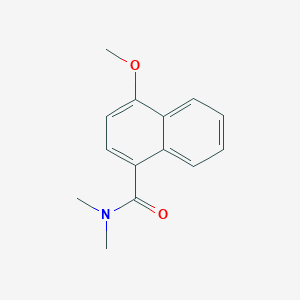
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
